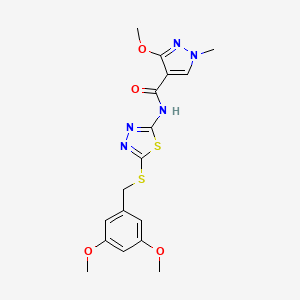

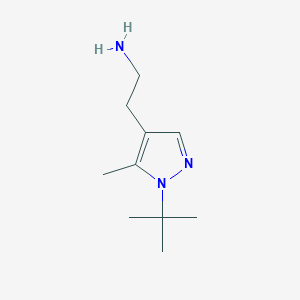

![molecular formula C13H16N2 B2431232 (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2326231-56-3](/img/structure/B2431232.png)

(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a bicyclic structure and a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The compound and its derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. One approach involves intramolecular Michael-type additions, leading to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, a process that highlights the compound's potential for creating bicyclic structures with antimicrobial and hypotensive activities (Gregory, Bullock, & Chen, 1985). Additionally, stereoselective synthesis methods have been developed for its active metabolites, showcasing the compound's role in the creation of potent PI3 kinase inhibitors (Chen et al., 2010). These methods provide pathways for producing enantiomerically pure derivatives used in asymmetric syntheses (Martens & Lübben, 1991).

Applications in Drug Discovery

The compound's framework is pivotal in the discovery and development of drugs targeting the central nervous system. It has been utilized in the synthesis of agonists for the alpha7 nicotinic acetylcholine receptor, aimed at treating cognitive deficits in schizophrenia, highlighting its therapeutic potential (Wishka et al., 2006). The selective modulation of this receptor suggests a promising avenue for addressing cognitive impairments associated with various neurological disorders.

Chemical Transformations and Derivatives

Research has also focused on the compound's chemical transformations, leading to the creation of novel derivatives with potential biological activities. For instance, unique cascade ring-opening/cyclization reactions have been employed to synthesize new classes of multicyclic semi-alkaloids, demonstrating good antimicrobial activity (Parhizkar et al., 2017). Such synthetic strategies open new pathways for the development of compounds with therapeutic applications.

Structural and Conformational Studies

The conformational aspects of N-substituted 8-azabicyclo[3.2.1]octan-3-ones, closely related to the subject compound, have been explored to understand their preferred conformations and potential reactivity patterns (Arias et al., 1986). These studies provide insight into the structural preferences that might influence the compound's reactivity and interaction with biological targets.

Mecanismo De Acción

Target of Action

The primary target of the compound “8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene” is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on the Serine/threonine-protein kinase Chk1 . By modulating the activity of this kinase, the compound could potentially affect cell cycle progression and the cellular response to DNA damage.

Propiedades

IUPAC Name |

8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-9-14-11(4-1)10-15-12-5-3-6-13(15)8-7-12/h1-5,9,12-13H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHRJGZITWYYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

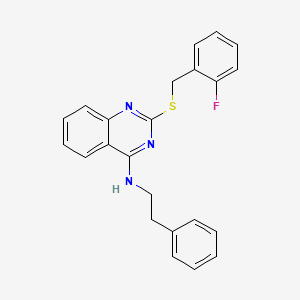

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)

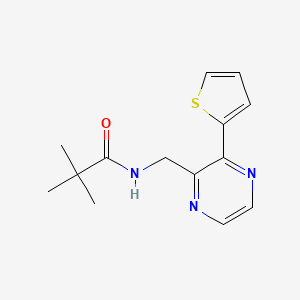

![N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2431155.png)

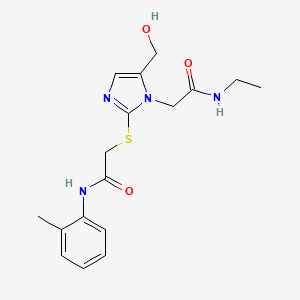

![3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2431160.png)

![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2431161.png)

![N-allyl-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2431163.png)

![2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine](/img/structure/B2431165.png)

![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)